molecular formula C12H18O2 B1646084 (3Z,6E)-8-Ocimenyl acetate CAS No. 223705-77-9

(3Z,6E)-8-Ocimenyl acetate

Cat. No.: B1646084
CAS No.: 223705-77-9
M. Wt: 194.27 g/mol
InChI Key: RNKUOBQYBVPNSU-BDLVGCLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Ocimenyl Acetates in Chemical Ecology and Organic Chemistry

Ocimenyl acetates are a group of acyclic monoterpenoid esters that have garnered interest in the fields of chemical ecology and organic chemistry. In chemical ecology, these compounds are studied for their roles in plant-insect interactions, often acting as semiochemicals that mediate communication. They can be components of floral scents, attracting pollinators, or part of a plant's defense mechanism against herbivores.

From an organic chemistry perspective, ocimenyl acetates are notable for their structural complexity, arising from the various possible geometric isomers of the ocimene backbone. The synthesis and characterization of these isomers are of interest to chemists developing new synthetic methodologies and to those in the fragrance and flavor industries. ontosight.aiontosight.ai Their characteristic fruity and floral scents make them valuable ingredients in various commercial products. ontosight.aiontosight.ai

Significance of the (3Z,6E) Isomeric Configuration in Research Contexts

The biological activity and olfactory properties of ocimenyl acetates are highly dependent on their stereochemistry. The (3Z,6E) configuration specifies the geometry around the double bonds at the 3rd and 6th positions of the ocimene carbon chain. This precise spatial arrangement of atoms is crucial as biological receptors, such as those in insect antennae or the human olfactory system, are often highly specific to a single isomer.

Research has shown that different isomers of a compound can elicit vastly different, or even no, biological responses. Therefore, the study of the (3Z,6E) isomer is significant for understanding the structure-activity relationships of ocimenyl acetates. Isolating or synthesizing the pure (3Z,6E) isomer allows researchers to deconstruct the complex chemical signals found in nature and to develop novel fragrances and flavors with specific desired characteristics. A patented method for preparing a mixture of isomeric 8-ocimenyl acetates yielded a product with a strong green-fruity, pineapple-like odor reminiscent of galbanum oil. googleapis.com This mixture contained 10-15% of (Z3,E6)-8-ocimenyl acetate (B1210297). googleapis.com

Current State of Research and Identified Knowledge Gaps

Current research on ocimenyl acetates has led to their identification in various plant species and the development of synthetic routes to produce them. For instance, a mixture of four isomers of 8-ocimenyl acetate, including the (3Z,6E) form, was synthesized from ocimene. googleapis.com The individual isomers were then separated for spectroscopic analysis. googleapis.com

However, there remain significant knowledge gaps. While the presence of ocimenyl acetates in essential oils is documented, the specific distribution and biosynthetic pathways of the (3Z,6E) isomer in different plant taxa are not fully understood. Furthermore, the precise ecological roles of (3Z,6E)-8-ocimenyl acetate often remain to be elucidated. Distinguishing its specific contribution to a plant's chemical profile from that of its other isomers is a continuing challenge.

Scope and Objectives of Focused Academic Inquiry on this compound

To address these knowledge gaps, focused academic inquiry on this compound has several key objectives:

Natural Distribution and Biosynthesis: To identify and quantify the presence of this compound in a wider range of plant species and to investigate the enzymatic processes responsible for its biosynthesis.

Ecological Function: To conduct detailed behavioral bioassays with insects and other organisms to determine the specific ecological functions of this isomer, such as its role in attracting specific pollinators or deterring particular herbivores.

Stereoselective Synthesis: To develop more efficient and highly stereoselective synthetic methods for producing this compound, which will provide the pure compound necessary for detailed biological and sensory studies.

Sensory and Material Science Applications: To thoroughly characterize the olfactory properties of the pure isomer and explore its potential applications in perfumery, food technology, and materials science.

By pursuing these objectives, researchers aim to build a comprehensive understanding of this compound, from its molecular origins to its functional roles in the natural world and its potential for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

223705-77-9

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

[(2E,5Z)-2,6-dimethylocta-2,5,7-trienyl] acetate

InChI

InChI=1S/C12H18O2/c1-5-10(2)7-6-8-11(3)9-14-12(4)13/h5,7-8H,1,6,9H2,2-4H3/b10-7-,11-8+

InChI Key

RNKUOBQYBVPNSU-BDLVGCLISA-N

SMILES

CC(=CCC=C(C)C=C)COC(=O)C

Isomeric SMILES

C/C(=C\C/C=C(/C)\C=C)/COC(=O)C

Canonical SMILES

CC(=CCC=C(C)C=C)COC(=O)C

Other CAS No.

197098-61-6

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of 3z,6e 8 Ocimenyl Acetate

Distribution in Biological Systems

The detection and identification of (3Z,6E)-8-Ocimenyl acetate (B1210297) in biological systems are primarily linked to the analysis of volatile organic compounds emitted by plants. While its occurrence is not as widespread as some other monoterpenes, it has been identified in specific plant taxa.

Identification in Plant Volatile Organic Compound Emissions

(3Z,6E)-8-Ocimenyl acetate is a component of the essential oils and volatile emissions of certain plants. Its identification is typically achieved through techniques such as gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual volatile compounds from a complex mixture. The presence of this acetate ester contributes to the unique fragrance of the plant, which can serve to attract pollinators or repel herbivores.

Association with Specific Plant Taxa and Ecotypes

While research into the full distribution of this compound is ongoing, it is thought to be present in various members of the Asteraceae family. The production of specific volatile compounds can be characteristic of certain plant genera or even individual ecotypes adapted to particular environmental conditions. The table below lists some plants from the Asteraceae family known for producing a variety of monoterpenes and their derivatives, suggesting they may be potential sources for the investigation of this compound.

Plant SpeciesFamilyCommon NameRelevant Compounds Found
Achillea millefoliumAsteraceaeYarrowMonoterpenes, Flavonoids
Artemisia annuaAsteraceaeSweet WormwoodArtemisinin, Artemisia ketone
Cineraria deltoideaAsteraceae-General terpenoids
Anthemis secundirameaAsteraceae-(+)-(E)-Chrysanthenyl acetate

Detection in Microbial Metabolite Profiles

To date, there is no significant scientific literature reporting the detection of this compound in the metabolite profiles of microorganisms. The biosynthesis of this compound appears to be primarily associated with the plant kingdom.

Elucidation of Biosynthetic Routes

The biosynthesis of this compound follows the general pathway of irregular monoterpene synthesis, starting from universal precursors and involving specialized enzymatic reactions.

Precursor Identification and Metabolic Flux Analysis

The biosynthesis of all terpenes, including irregular monoterpenes, begins with the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These precursors are synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plant cells.

Unlike regular monoterpenes which are formed by the head-to-tail condensation of DMAPP and IPP, irregular monoterpenes are formed through a non-head-to-tail condensation. In the case of the ocimenol backbone, it is proposed that two molecules of DMAPP condense in a head-to-middle fashion to form a C10 precursor. This reaction is catalyzed by a specific synthase. Subsequent enzymatic modifications of this precursor lead to the formation of the alcohol, (3Z,6E)-8-Ocimenol.

Enzymatic Mechanisms of Formation (e.g., Ocimenol Acetyltransferases)

The final step in the biosynthesis of this compound is the esterification of the alcohol precursor, (3Z,6E)-8-Ocimenol. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase, likely a specific ocimenol acetyltransferase. This enzyme transfers an acetyl group from acetyl-CoA to the hydroxyl group of (3Z,6E)-8-Ocimenol, forming the acetate ester. While the specific ocimenol acetyltransferase has not yet been isolated and characterized, its existence is inferred from the presence of the final product and the well-documented role of acetyltransferases in the biosynthesis of other terpene esters in plants.

Genetic Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic level. The expression of the genes encoding the biosynthetic enzymes is often tissue-specific (e.g., in flowers or leaves) and can be developmentally regulated, with production peaking during specific stages like flowering or fruit ripening.

The regulation of terpenoid biosynthesis is complex and involves a variety of transcription factors that can activate or repress the expression of pathway genes in response to both internal developmental cues and external environmental stimuli.

Key Regulatory Factors:

Transcription Factors: Families of transcription factors such as MYB, bZIP, and AP2/ERF are known to play crucial roles in regulating the genes of terpenoid biosynthetic pathways. They bind to specific promoter regions of the synthase and modifying-enzyme genes to control their transcription.

Phytohormones: Plant hormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA) are key signaling molecules, particularly in response to environmental stress such as herbivory or pathogen attack. The production of volatile terpenes, including ocimene and its derivatives, is often induced by these hormones as a defense mechanism. For instance, the genes for (E)-β-ocimene synthase have been shown to be upregulated in plants like soybean and wild pear following herbivore attack.

Developmental Cues: The emission of floral scents is often linked to attracting pollinators. The expression of genes involved in the synthesis of volatile esters, such as those encoding alcohol acetyltransferases, frequently peaks when the flower is receptive to pollination.

Table 2: Research Findings on the Regulation of Precursor Biosynthesis

Organism Gene Encoded Enzyme Regulatory Observation
Snapdragon (Antirrhinum majus) ama0a23 (E)-β-Ocimene Synthase Expression is developmentally regulated and follows diurnal rhythms.
Soybean (Glycine max) GmOCS (E)-β-Ocimene Synthase Induced by herbivory (Spodoptera litura), suggesting a role in plant defense.
Wild Pear (Pyrus betuleafolia) PbeOCS (E)-β-Ocimene Synthase Upregulated in response to infestation by Spodoptera litura.

Comparative Biosynthesis with Other Isomers and Related Terpenoids

The chemical identity of a terpenoid is largely determined by the stereospecificity of the enzymes in its biosynthetic pathway. The production of this compound versus its other stereoisomers, such as (3E,6E)-8-Ocimenyl acetate or (3Z,6Z)-8-Ocimenyl acetate, is a direct result of the specific terpene synthases and modifying enzymes present in the organism.

Terpene synthases are remarkable for their ability to generate diverse structures from a single substrate. A single amino acid change in the active site of a TPS can alter the folding of the carbocation intermediate, leading to the formation of a different isomeric product. For example, some ocimene synthases produce predominantly (E)-β-ocimene, while others might produce a mixture of (E) and (Z) isomers.

This enzymatic specificity extends to the subsequent hydroxylation and acetylation steps. A specific cytochrome P450 enzyme will hydroxylate a particular position on the ocimene backbone with a defined stereochemistry. Similarly, the alcohol acetyltransferase will recognize a specific alcohol isomer as its substrate. Therefore, the production of this compound is dependent on a coordinated suite of enzymes, each acting with high regio- and stereoselectivity.

The biosynthesis of regular monoterpenoids like ocimenyl acetate, which are formed from the head-to-tail linkage of two C5 units, stands in contrast to that of irregular terpenoids. Irregular terpenoids, such as lavandulol, are formed through non-head-to-tail condensations of isoprenoid precursors, requiring distinct enzymatic machinery. The pathway to this compound follows the canonical route of terpene biosynthesis, with its uniqueness arising from the specific stereochemical outcomes of the enzymatic reactions.

Chemical Synthesis and Structural Modifications of 3z,6e 8 Ocimenyl Acetate

Development of Synthetic Methodologies

The synthesis of (3Z,6E)-8-Ocimenyl acetate (B1210297) presents a significant challenge in controlling the stereochemistry of the two double bonds. Research in this area has focused on developing total synthesis strategies, stereoselective esterification techniques, and specific catalysts to achieve high yields of the desired isomer.

Total Synthesis Approaches and Strategies

A direct, published total synthesis of (3Z,6E)-8-Ocimenyl acetate is not readily found in the literature. However, a plausible synthetic route can be devised based on established methods for the stereoselective synthesis of acyclic terpenoids, particularly those containing (Z,E)-conjugated diene systems. The general strategy involves the synthesis of the precursor alcohol, (3Z,6E)-8-ocimenol, followed by its esterification.

The construction of the C10 carbon skeleton of ocimenol with the required (3Z,6E) stereochemistry can be approached through various modern synthetic methodologies. One potential strategy involves the use of stereoselective olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to control the geometry of the double bonds. For instance, the synthesis of related (Z,E)-conjugated dienes has been achieved with high stereoselectivity. colab.ws

A hypothetical retrosynthetic analysis of (3Z,6E)-8-ocimenol might involve disconnecting the molecule into smaller, readily available fragments. Key bond formations would focus on the stereocontrolled formation of the C3-C4 (Z) and C6-C7 (E) double bonds. The synthesis of a related compound, (3Z,6E)-α-farnesene, has been reported, and the strategies employed therein could be adapted for the synthesis of the ocimenol precursor. researchgate.net This could involve the coupling of smaller building blocks using organometallic reagents and palladium-catalyzed cross-coupling reactions, which are known to proceed with high stereoselectivity.

Catalyst Development for High-Yield and Specific Isomer Production

The development of catalysts that can selectively produce the (3Z,6E) isomer of ocimenyl acetate is a key area of research. In the context of the total synthesis of the precursor alcohol, catalysts for stereoselective olefination reactions are crucial. For example, modified Wittig reagents or specific Horner-Wadsworth-Emmons reagents can be designed to favor the formation of the (Z) or (E) double bond.

In the esterification step, the choice of catalyst is critical for maintaining the stereochemical integrity of the molecule. For enzymatic reactions, the development of immobilized lipases offers advantages in terms of catalyst stability, reusability, and ease of product purification. For transition metal-catalyzed reactions, the design of chiral ligands for the metal center can induce high levels of stereoselectivity in the acetylation of a racemic or prochiral alcohol. The choice of ligand in palladium-catalyzed allylic alkylations is known to be a key factor in controlling the stereochemical outcome of the reaction. acs.org

Synthesis of Analogs and Derivatives

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially interesting properties. Modifications can be made to both the octatrienol carbon skeleton and the acetate moiety.

Modification of the Octatrienol Carbon Skeleton

Functionalization of the Double Bonds: The double bonds in the ocimenol skeleton are susceptible to a variety of chemical transformations. For example, epoxidation of one or more of the double bonds would lead to the corresponding epoxides, which are versatile synthetic intermediates. Regio- and stereoselective haloazidation of allylic alcohols is another method to introduce new functional groups. nih.govnih.gov

Introduction of Substituents: The carbon skeleton can be modified by introducing new substituents. This could be achieved by starting with functionalized building blocks during the total synthesis. For example, a halogenated or alkylated version of one of the synthetic precursors could be used.

Structural Variations at the Acetate Moiety

The acetate group can be replaced with other ester groups to modulate the properties of the molecule. This can be achieved by using different acylating agents during the esterification of (3Z,6E)-8-ocimenol.

Chain Length Variation: Instead of acetic anhydride (B1165640) or an acetyl donor, other acid anhydrides or acyl chlorides can be used to introduce ester groups with longer or more complex alkyl or aryl chains.

Introduction of Functional Groups: The ester group can be used to introduce new functional groups. For example, esterification with a dicarboxylic acid monoester would introduce a free carboxylic acid group, which could be further modified. The oxidation of secondary allylic acetates can also lead to the formation of α,β-unsaturated ketones. rsc.org

The synthesis of various functionalized organic molecules, including those with complex stereochemistry, is an active area of research, and the methodologies developed can be applied to the synthesis of novel ocimenyl acetate derivatives. nih.govnsmsi.irnih.govrsc.org

Deuterium (B1214612) Labeling for Mechanistic and Metabolomic Studies

Deuterium labeling is a powerful technique employed in chemical research to trace the pathways of molecules through reactions and metabolic processes. By replacing hydrogen atoms with their heavier isotope, deuterium (²H or D), researchers can track the fate of specific positions within a molecule using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This approach is particularly valuable for elucidating complex reaction mechanisms and for metabolomic studies, which involve the comprehensive analysis of metabolites in a biological system.

While specific studies detailing the deuterium labeling of this compound are not extensively documented in publicly available literature, the principles of isotopic labeling in related acyclic monoterpenes provide a strong basis for potential synthetic strategies. These methods are crucial for investigating the biosynthesis of such compounds in plants and for understanding their metabolic fate in various organisms.

Strategies for Deuterium Incorporation:

The synthesis of deuterated this compound would likely involve the introduction of deuterium at specific, chemically distinct positions on the carbon skeleton. This can be achieved through various established synthetic organic chemistry methods.

One common approach involves the use of deuterium-labeled starting materials. For instance, the synthesis could commence from a deuterated precursor like geraniol (B1671447) or nerol, which are isomeric monoterpene alcohols. The selective introduction of deuterium into these precursors can be accomplished through methods such as:

Reduction of a carbonyl group with a deuterated reducing agent: For example, the reduction of an aldehyde or ketone functionality with sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium at a specific carbon atom.

Catalytic deuteration: The use of deuterium gas (D₂) in the presence of a metal catalyst (e.g., palladium, platinum, or rhodium) can be employed to saturate a double bond, thereby introducing two deuterium atoms across it.

Isotopic exchange reactions: Under certain conditions, hydrogen atoms at specific positions in a molecule can be exchanged for deuterium atoms from a deuterium source like deuterated water (D₂O) or a deuterated solvent, often catalyzed by an acid or a base.

Once the deuterium-labeled precursor alcohol is obtained, it can be converted to the corresponding acetate ester, this compound, through esterification with acetic anhydride or acetyl chloride, where the acetyl group itself could also be deuterated using deuterated reagents if desired.

Applications in Mechanistic and Metabolomic Studies:

The resulting deuterated this compound can serve as a valuable tool in several research areas:

Mechanistic Elucidation: In studies of terpene biosynthesis, feeding organisms with deuterium-labeled precursors allows researchers to follow the transformation of these molecules into more complex terpenes. The position of the deuterium atoms in the final product provides critical information about the enzymatic reaction mechanisms, including rearrangements and stereochemistry.

Metabolomic Profiling: In metabolomics, deuterated compounds are often used as internal standards for quantitative analysis by mass spectrometry. Because they are chemically identical to their non-deuterated counterparts but have a different mass, they can be added to a biological sample to accurately quantify the endogenous levels of the compound of interest. This is crucial for understanding how the concentration of this compound may change in response to different physiological or environmental conditions.

The following table summarizes potential deuterium labeling strategies and their applications:

Labeling StrategyReagents/MethodsPotential Labeled PositionsApplication
Precursor Labeling NaBD₄, LiAlD₄ reduction of a corresponding aldehyde/ketoneSpecific C-H bonds converted to C-DMechanistic studies of biosynthesis
Catalytic deuteration (D₂/catalyst)Across double bondsTracing metabolic pathways
H/D exchange reactionsAt acidic or accessible C-H positionsProbing enzymatic mechanisms
Acetate Group Labeling Deuterated acetic anhydride or acetyl chlorideAcetyl methyl groupMetabolomic quantification

Isolation and Purification Techniques for Synthetic and Natural Samples

The isolation and purification of this compound, whether from a synthetic reaction mixture or a natural source such as an essential oil, are critical steps to obtain a pure sample for analysis and further use. The choice of technique depends on the complexity of the mixture, the concentration of the target compound, and the desired level of purity. For a volatile and relatively nonpolar compound like ocimenyl acetate, a combination of distillation and chromatographic methods is typically employed.

Isolation from Natural Sources:

This compound is a component of various plant essential oils. The initial step in its isolation from plant material is typically extraction, most commonly through steam distillation or hydrodistillation. These methods are effective for volatile compounds. The resulting essential oil is a complex mixture of various terpenes, terpenoids, and other volatile organic compounds.

To isolate this compound from this complex mixture, the following techniques are generally applied:

Fractional Distillation: This technique separates compounds based on differences in their boiling points. wikipedia.org By carefully controlling the temperature and pressure (often under vacuum to prevent decomposition of heat-sensitive compounds), the essential oil can be separated into fractions with increasing boiling points. Fractions enriched in this compound can be collected for further purification.

Purification of Synthetic and Natural Samples:

Following initial isolation or chemical synthesis, further purification is often necessary to separate this compound from its isomers and other closely related compounds. Chromatographic techniques are indispensable for achieving high purity.

Gas Chromatography (GC): Preparative gas chromatography is a powerful technique for separating volatile compounds with high resolution. The mixture is vaporized and passed through a long column containing a stationary phase. Compounds are separated based on their volatility and interaction with the stationary phase. By collecting the fraction corresponding to the retention time of this compound, a highly pure sample can be obtained. The choice of the GC column's stationary phase is critical for resolving isomers.

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be a valuable tool, particularly for larger-scale purifications or for compounds that may degrade at the high temperatures used in GC. For a relatively nonpolar compound like ocimenyl acetate, normal-phase HPLC with a silica (B1680970) gel column and a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) would be a suitable approach. Alternatively, reversed-phase HPLC with a C18 column and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) could also be employed.

The table below outlines the common isolation and purification techniques and their principles:

TechniquePrinciple of SeparationApplicationAdvantagesDisadvantages
Steam/Hydrodistillation VolatilityExtraction from plant materialEffective for volatile compoundsCan cause degradation of some compounds
Fractional Distillation Boiling point differencesInitial separation of crude mixturesScalable to large quantitiesLimited resolution for isomers with close boiling points
Preparative Gas Chromatography (GC) Volatility and interaction with stationary phaseHigh-purity isolation of volatile compoundsExcellent resolution of isomersLimited to small sample sizes
High-Performance Liquid Chromatography (HPLC) Polarity and interaction with stationary/mobile phasesPurification of synthetic and natural samplesVersatile and can be scaled upCan be more time-consuming and use larger solvent volumes than GC

Biological Activities and Ecological Roles of 3z,6e 8 Ocimenyl Acetate

Role in Plant-Environment Interactions

(3Z,6E)-8-Ocimenyl acetate (B1210297), as a derivative of ocimene, is likely involved in a variety of plant-environment interactions, from communication to defense. The volatile nature of this compound allows it to act as an airborne signal, influencing the behavior of neighboring plants and insects.

Volatile organic compounds are known to act as signals between plants, a phenomenon often referred to as "plant-plant communication." Research has shown that when a plant is damaged by herbivores, it releases a blend of VOCs, which can be perceived by neighboring plants. These neighboring plants then prime their own defenses in anticipation of a potential attack.

The release of volatile compounds is a key component of a plant's defense strategy against herbivores. These herbivore-induced plant volatiles (HIPVs) can act as both direct and indirect defenses. As a direct defense, certain compounds can repel herbivores or deter them from feeding. For instance, (E)-β-ocimene has been shown to have repellent effects on the larvae of Spodoptera litura, a polyphagous herbivore. frontiersin.org

More significantly, these volatiles act as indirect defense signals by attracting the natural enemies of the herbivores, such as predators and parasitoids. This "cry for help" is a well-documented phenomenon in which the plant recruits other organisms to reduce herbivore pressure. The emission of β-ocimene is often induced in significant amounts from vegetative tissues following herbivory, playing a relevant function in these tritrophic interactions. nih.gov It is highly probable that (3Z,6E)-8-Ocimenyl acetate is part of the complex bouquet of HIPVs released by various plant species upon herbivore attack, contributing to the attraction of beneficial insects that help protect the plant.

Table 1: Examples of Plant Species Releasing Ocimene Isomers in Response to Herbivory

Plant SpeciesHerbivoreMajor Ocimene Isomer(s) DetectedReference
Lima Bean (Phaseolus lunatus)Spider Mites (Tetranychus urticae)(E)-β-ocimene, (Z)-β-ocimene researchgate.net
Wild Pear (Pyrus betuleafolia)Tobacco Cutworm (Spodoptera litura)(E)-β-ocimene frontiersin.org
Medicago truncatulaHerbivores(E)-β-ocimene researchgate.net

The role of ocimene and its derivatives extends to interactions with microorganisms. Essential oils containing ocimene have demonstrated both antifungal and antibacterial properties against a range of plant pathogens. tandfonline.com For example, the essential oil of Ferulago angulata, with (Z)-β-ocimene as a major constituent, has shown significant antimicrobial activity against several plant pathogenic bacteria and fungi, including Fusarium oxysporum. tandfonline.com This suggests that the release of compounds like this compound could contribute to a plant's chemical defense against microbial invaders.

The influence of this compound on symbiotic relationships, such as those with mycorrhizal fungi or nitrogen-fixing bacteria, is an area that requires further investigation. While some studies have explored the impact of symbionts on the emission of plant volatiles, the specific effects of ocimenyl acetate on these beneficial microorganisms are not yet well understood. researchgate.net

Plants are known to alter their emission of volatile organic compounds in response to abiotic stressors such as drought and extreme temperatures. Research on transgenic Arabidopsis plants that constitutively emit ocimene has shown that these plants exhibit a moderate tolerance to both water and heat stress. nih.govresearchgate.net For instance, under heat stress, the emission of ocimene can be temperature-dependent, suggesting a role for this compound in the plant's response to thermal challenges. nih.gov

In the context of drought, ocimene-emitting plants have shown different water-use strategies compared to non-emitters. nih.gov While the precise mechanisms are still under investigation, the production and emission of ocimene and its derivatives like this compound may be part of a plant's broader strategy to cope with and adapt to challenging environmental conditions.

Interactions with Arthropod Organisms

The chemoattractive properties of floral and foliar volatiles are fundamental to the interactions between plants and arthropods, influencing processes from pollination to herbivory.

This compound, with its presumed fruity and floral aroma, likely plays a role in attracting insects. The parent compound, β-ocimene, is a very common and abundant component of the floral scents of a wide variety of plant species, suggesting a significant role in attracting pollinators. nih.gov Evidence supports β-ocimene as a generalist attractant for a broad spectrum of pollinators, including bees. nih.gov

Beyond pollination, as discussed in the context of plant defense, ocimene isomers are key components of herbivore-induced volatile blends that attract predatory and parasitic insects. These natural enemies of herbivores use the chemical cues emitted by the damaged plant to locate their prey or hosts. Therefore, this compound likely contributes to the olfactory landscape that guides the foraging behavior of various arthropods, playing a dual role in both plant reproduction and defense.

Table 2: Documented Chemoattractive Roles of Ocimene Isomers

Organism(s) AttractedContext of AttractionOcimene Isomer(s) ImplicatedReference
Pollinators (e.g., bees)Floral scent(E)-β-ocimene, (Z)-β-ocimene nih.gov
Predatory Mites (Phytoseiulus persimilis)Herbivore-induced plant volatiles(E)-β-ocimene mdpi.com
Parasitoid WaspsHerbivore-induced plant volatilesβ-ocimene nih.gov

Modulation of Pollinator Foraging Behavior

No dedicated studies on the effects of this compound on pollinator foraging behavior have been published. The role of this specific compound in attracting, repelling, or otherwise influencing the behavior of pollinators such as bees, butterflies, or other insects remains uninvestigated.

Investigation of Pheromonal or Semiochemical Functions

While related terpenoid compounds are well-known for their roles as semiochemicals (chemicals that convey a signal between organisms), there is no specific research identifying or investigating this compound as a pheromone or any other type of semiochemical. Its potential role in intra- or inter-species communication has not been documented.

Other Investigated Biological Activities

Anti-microbial Effects and Mechanisms of Action

Specific studies detailing the anti-microbial effects of pure this compound against bacteria, fungi, or other microbes are absent from the scientific literature. While some essential oils containing this compound may exhibit antimicrobial properties, the specific activity and mechanism of action of this compound have not been isolated and studied.

Modulatory Effects on Cellular Processes

There is no available research data on the effects of this compound on any cellular processes. Investigations into its impact on cell signaling, gene expression, metabolism, or other cellular functions have not been reported.

Advanced Analytical Methodologies for 3z,6e 8 Ocimenyl Acetate Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation of (3Z,6E)-8-Ocimenyl acetate (B1210297) from its isomers and other constituents in a sample. Given the volatility of this terpene acetate, gas chromatography (GC) is the technique of choice. However, the separation of closely related isomers requires high-efficiency approaches.

High-Resolution Gas Chromatography for Isomer Separation

High-Resolution Gas Chromatography (HRGC), employing long capillary columns (typically 30–60 m) with narrow internal diameters, is fundamental for resolving complex mixtures of terpene isomers. The separation efficiency hinges on the choice of the stationary phase, which must provide differential partitioning for structurally similar analytes.

The separation of terpene acetates, which are often found in complex essential oil matrices, can be challenging due to the large number of isomeric configurations possible for each molecular composition. isolution.re.kr The selection of a suitable stationary phase is critical for achieving isomer-selective separation. Phenyl-methyl polysiloxane phases, for instance, have demonstrated improved separation performance for various classes of isomers. researchgate.net The precise temperature programming of the GC oven is also crucial to optimize the resolution between closely eluting peaks.

Table 1: Representative HRGC Parameters for Terpene Acetate Analysis

Parameter Specification Purpose
Column Type Fused Silica (B1680970) Capillary Provides high efficiency and inertness.
Stationary Phase e.g., 5% Phenyl-Methylpolysiloxane Offers selectivity for moderately polar compounds like esters.
Column Length 30–60 m Increases the number of theoretical plates for better resolution.
Internal Diameter ≤ 0.25 mm Enhances separation efficiency.
Carrier Gas Helium or Hydrogen Provides optimal flow rates for high resolution.
Injector Temp. 250 °C Ensures rapid volatilization without thermal degradation.

| Oven Program | Temperature ramp (e.g., 5°C/min) | Optimizes separation of compounds with a range of boiling points. |

Multi-Dimensional Gas Chromatography Applications

For exceptionally complex samples where co-elution persists even with HRGC, multi-dimensional gas chromatography (MDGC) offers significantly enhanced resolving power. researchgate.netutas.edu.au The most common configuration, comprehensive two-dimensional gas chromatography (GC×GC), utilizes two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. ipb.pt

The modulator traps effluent fractions from the first column and re-injects them as sharp pulses onto the second, faster-separating column. This process creates a highly structured two-dimensional chromatogram that separates analytes based on two independent properties (e.g., boiling point and polarity), greatly increasing peak capacity and resolving power. ipb.pt This technique is particularly powerful for separating isomeric and co-eluting compounds in natural product analysis, allowing for a more accurate characterization of low-abundance constituents. researchgate.netipb.pt Studies on essential oils have shown that MDGC can successfully separate and identify compounds that co-elute in conventional one-dimensional GC. utas.edu.au

Table 2: Comparison of 1D-GC and GC×GC for Isomer Analysis

Feature One-Dimensional GC (HRGC) Comprehensive 2D GC (GC×GC)
Resolving Power High Very High
Peak Capacity Hundreds Thousands
Co-elution Common in complex samples Significantly reduced ipb.pt
Data Complexity 2D (Signal vs. Time) 3D (Signal vs. Time₁ vs. Time₂)

| Application | Routine analysis, quality control | Complex mixtures, trace analysis, metabolomics ipb.pt |

Spectroscopic and Spectrometric Characterization

Following chromatographic separation, spectroscopic and spectrometric techniques are employed for positive identification and detailed structural confirmation of (3Z,6E)-8-Ocimenyl acetate.

Mass Spectrometry for Trace Analysis and Structural Confirmation

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for the identification of volatile compounds. nih.gov The identification of this compound is achieved by comparing both its retention time and its electron ionization (EI) mass spectrum with those of a pure, authenticated standard. The mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule. For terpene acetates, characteristic fragments often include the molecular ion (M⁺), a fragment corresponding to the loss of acetic acid (M-60), and various terpene-specific fragment ions. The molecular formula of this compound is C₁₂H₁₈O₂ with a molecular weight of 194.27 g/mol . nih.gov

Table 3: Expected Characteristic Mass Fragments for an Ocimenyl Acetate

m/z Value Interpretation
194 Molecular Ion [M]⁺
134 [M - CH₃COOH]⁺ (Loss of acetic acid)
121 [C₉H₁₃]⁺ (Common terpene fragment)
93 [C₇H₉]⁺ (Common terpene fragment)

Nuclear Magnetic Resonance Spectroscopy for Stereochemical Elucidation

While GC-MS can confirm the molecular structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous elucidation of stereochemistry, such as the E/Z configuration of double bonds. wordpress.com ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

To confirm the (3Z,6E) geometry, advanced 2D NMR experiments are essential. The Nuclear Overhauser Effect (NOE) is a key phenomenon used for this purpose, where the spatial proximity of nuclei can be determined. wordpress.com In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close to each other in space, regardless of whether they are coupled through bonds. For this compound, a NOE correlation between the protons on the methyl group at C2 and the vinyl proton at C5 would help confirm the Z-geometry of the C3-C4 double bond. Similarly, the E-geometry of the C6-C7 double bond can be determined by observing specific NOE correlations in that region of the molecule.

Table 4: Hypothetical ¹H NMR Diagnostic Shifts for this compound

Proton(s) Expected Chemical Shift (ppm) Significance for Stereochemistry
H-5 ~5.3-5.5 Chemical shift and coupling constants differ between E/Z isomers.
H-7 ~5.1-5.3 Chemical shift influenced by the geometry of the adjacent double bond.
CH₃ at C2 ~1.7 Proximity to H-5 in a NOESY spectrum would indicate Z-configuration at C3.

Bioanalytical Assays for Functional Assessment

The functional assessment of this compound, a semiochemical, relies on a suite of advanced bioanalytical assays designed to elucidate its role in chemical communication, particularly in insects. These methodologies bridge the gap between the chemical identification of the compound and its biological significance, providing critical insights into its perception and its influence on behavior. The following sections detail the primary techniques employed for the functional assessment of this and related terpenoid compounds.

Electrophysiological Techniques (e.g., Electroantennography) for Olfactory Receptor Response

Electrophysiological techniques are fundamental in determining the extent to which an insect's olfactory system can detect a specific volatile compound. These methods measure the electrical responses of olfactory sensory neurons (OSNs) upon stimulation with an odorant.

Single-Sensillum Recording (SSR) offers a more refined analysis by measuring the firing rate of individual OSNs housed within a single sensillum. nih.govwikipedia.org This technique allows researchers to identify specific neurons that are highly sensitive and selective for a particular compound. For example, an SSR study might reveal that a specific type of sensillum on an insect's antenna contains an OSN that fires strongly in response to (E)-β-ocimene, while showing little or no response to other plant volatiles. frontiersin.org This level of detail is crucial for understanding the neural coding of odors. Although no specific SSR data for this compound has been identified, the methodology remains a powerful tool for characterizing the olfactory receptors that would be involved in its detection.

The table below illustrates the type of data generated from electrophysiological studies, using representative findings for the related compound β-ocimene.

Insect SpeciesCompound TestedTechniqueObserved Response
Honeybee (Apis mellifera)β-ocimeneElectrolegogram (ELG)Increased sensitivity in 10-day-old and 25-day-old workers. mdpi.com
Cerambyx welensii(E)-β-ocimeneEAGAntennal response detected, associated with wounded host plant emissions. mdpi.com
Manduca sextaOcimeneGC-EADIdentified as an EAD-active volatile from host plant headspace. researchgate.net

Quantitative Behavioral Assays in Ecological Studies

Quantitative behavioral assays are essential for determining the ecological relevance of a semiochemical by observing the behavioral responses of an organism to the compound. These assays are designed to measure attraction, repulsion, or other specific behaviors in a controlled environment.

Olfactometer Bioassays are frequently used to assess the preference of an insect for different odors. 34.250.91researchgate.net In a typical olfactometer setup, an insect is placed in a chamber with a choice of different air streams, each carrying a different scent. The amount of time the insect spends in each air stream is recorded to quantify its preference. While no specific olfactometer data for this compound is available, studies with β-ocimene have demonstrated its role as both an attractant and a repellent for different insect species. For example, (E)-β-ocimene has been shown to have a repellent effect on the larvae of Spodoptera litura. frontiersin.org

Wind Tunnel Bioassays provide a more realistic setting for studying the orientation behavior of flying insects in response to an odor plume. olfacts.nlresearchgate.netnih.gov In a wind tunnel, a plume of the test compound is generated at one end, and the flight path of an insect released downwind is tracked. This allows for the detailed analysis of behaviors such as upwind flight, casting, and source location. For instance, wind tunnel experiments have been instrumental in demonstrating the role of various terpenoids in host-plant location by herbivorous insects and in the foraging behavior of parasitoids that use these cues to find their hosts.

The following table provides examples of data obtained from quantitative behavioral assays for the related compound β-ocimene.

Insect SpeciesCompound TestedAssay TypeObserved Behavior
Honeybee (Apis mellifera)E-β-ocimeneColony-level foraging observationAccelerated onset of foraging behavior in worker bees. nih.gov
Spodoptera litura(E)-β-ocimeneDual-choice bioassayRepellent effect on larvae. frontiersin.org
Honeybee (Apis mellifera)β-ocimeneForaging activity monitoringSignificantly increased non-pollen foraging activity. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 3z,6e 8 Ocimenyl Acetate

Impact of Double Bond Stereochemistry on Biological Activity

The stereochemistry of a molecule, particularly the configuration of its double bonds, can profoundly influence its biological activity. nih.govnih.gov (3Z,6E)-8-Ocimenyl acetate (B1210297) possesses two E/Z-configurable double bonds, giving rise to several possible stereoisomers. The specific (3Z,6E) configuration is crucial for its interaction with biological targets.

For many chiral natural compounds, biological systems exhibit a high degree of stereoselectivity, meaning that one stereoisomer is often significantly more active than its counterparts. nih.gov While specific studies on the differential activities of (3Z,6E)-8-Ocimenyl acetate isomers are limited, research on other terpenes and natural products consistently demonstrates the critical role of stereochemistry. nih.govnih.gov For instance, in many compounds, only the naturally occurring stereoisomer displays significant biological potency, suggesting that transport systems and target receptors have evolved to recognize a specific spatial arrangement. nih.gov

Influence of Functional Groups on Target Receptor Binding

The biological activity of this compound is also heavily influenced by its functional groups: the ester group and the hydrocarbon backbone of the ocimene skeleton. The acetate moiety, with its carbonyl and ether oxygens, can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with amino acid residues in the binding pocket of a target protein.

The lipophilic character of the ocimene hydrocarbon chain plays a significant role in the molecule's ability to traverse biological membranes and interact with hydrophobic regions of a receptor. The combination of the polar acetate group and the nonpolar monoterpene backbone imparts an amphiphilic character to the molecule, which can be critical for its pharmacokinetic and pharmacodynamic properties.

Modification of the acetate group, for instance, through hydrolysis to the corresponding alcohol (8-ocimenol) or conversion to other esters, would be expected to alter the biological activity profile. The size, polarity, and hydrogen-bonding capacity of the ester group are key determinants of binding affinity and specificity.

Computational Modeling and Molecular Dynamics Simulations for SAR Prediction

In the absence of extensive empirical data, computational modeling and molecular dynamics (MD) simulations serve as powerful tools for predicting the SAR of compounds like this compound. mdpi.commdpi.com These methods can provide insights into the preferred conformations of the molecule and its potential interactions with biological targets.

Molecular docking studies can be employed to predict the binding mode and affinity of this compound and its isomers to the active site of specific enzymes or receptors. mdpi.comresearchgate.net By creating a three-dimensional model of the target protein, researchers can virtually screen different stereoisomers and analogs to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the binding event. mdpi.commdpi.comresearchgate.net These simulations can reveal the stability of the interactions and the conformational changes that may occur upon binding. For instance, MD simulations have been successfully used to study the interactions of other monoterpenes, like thymol (B1683141) and carvacrol, with key plant enzymes, corroborating docking results and suggesting potential mechanisms of action. mdpi.comresearchgate.net

Comparative Analysis with Related Monoterpene Esters

To understand the SAR of this compound more comprehensively, it is useful to compare it with other monoterpene esters. Monoterpenes and their derivatives are a large class of natural products known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties. nih.govnih.gov

The biological activity of monoterpene esters is often dependent on the parent alcohol and the nature of the esterifying acid. For example, bornyl acetate, another common monoterpene ester, exhibits different biological activities compared to geranyl acetate, reflecting the influence of the bicyclic borneol versus the acyclic geraniol (B1671447) core.

The table below provides a general comparison of the types of biological activities observed in different classes of monoterpene esters. This comparison highlights the diversity of activities within this compound class and underscores the importance of the specific monoterpene scaffold.

Monoterpene Ester Class Parent Monoterpene Alcohol Commonly Reported Biological Activities
Acyclic Monoterpene EstersGeraniol, Linalool, CitronellolAntimicrobial, Insecticidal, Flavor & Fragrance
Monocyclic Monoterpene EstersTerpineol, CarveolAntioxidant, Anti-inflammatory
Bicyclic Monoterpene EstersBorneol, FencholSedative, Antimicrobial

This table presents generalized activities and is for illustrative purposes. The specific activity of individual compounds can vary.

The unique acyclic structure of the ocimene backbone in this compound, with its specific pattern of double bonds, likely contributes to a distinct biological profile compared to cyclic or other acyclic monoterpene esters. Further research is needed to fully delineate the specific activities of this compound and how its structural features translate into its biological function.

Future Research Directions and Potential Academic Applications

Integrated Pest Management Strategies Incorporating (3Z,6E)-8-Ocimenyl Acetate (B1210297)

Integrated Pest Management (IPM) seeks to manage pest populations through a combination of techniques, including the use of semiochemicals that modify insect behavior. Many terpenoid acetates function as insect pheromones or allomones. For instance, various acetate esters are key components of the sex pheromones of numerous lepidopteran species. scielo.org.mx The specific structure of (3Z,6E)-8-Ocimenyl acetate, with its defined stereochemistry, suggests it could have a highly specific interaction with insect olfactory receptors.

Future research in this area could focus on:

Screening for Pheromonal Activity: Investigating whether this compound acts as a sex, aggregation, or alarm pheromone for any economically important insect pests.

Development of Lures: If pheromonal activity is identified, the compound could be synthesized and incorporated into lures for monitoring and mass trapping of specific pests. scielo.org.mx

Behavioral Modifier: Assessing its potential as a repellent or attractant for inclusion in "push-pull" strategies, where pests are repelled from a primary crop (push) and lured into trap crops (pull).

Table 1: Potential Roles of this compound in Integrated Pest Management

Potential RoleMode of ActionResearch Focus
PheromoneAttractant for mating, aggregation, or alarm signaling.Electrophysiological and behavioral assays with target insect species.
AllomoneRepellent or feeding deterrent.Olfactometer and feeding choice experiments.
KairomoneAttractant for natural enemies of pests.Studies on the behavioral responses of predators and parasitoids.

Biotechnological Production and Metabolic Engineering Approaches

The industrial supply of specific terpene isomers can be a limiting factor for their widespread application. Biotechnological production through metabolic engineering of microorganisms or plants offers a promising alternative to chemical synthesis. The biosynthesis of monoterpenes originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathways. mdpi.commdpi.com

Key research directions include:

Pathway Elucidation: Identifying the specific ocimene synthase and acetyltransferase enzymes responsible for the production of this compound in its natural source, if one is identified.

Heterologous Expression: Transferring the identified genes into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, for scalable production. mdpi.com

Metabolic Flux Optimization: Engineering the host's metabolism to increase the precursor supply and enhance the yield of the target compound. This could involve upregulating key enzymes in the MEP or MVA pathways and downregulating competing pathways. nih.govbiologydiscussion.com

Table 2: Key Enzyme Classes for Biotechnological Production of this compound

Enzyme ClassFunctionMetabolic Engineering Strategy
Geranyl Diphosphate Synthase (GPPS)Synthesizes the monoterpene precursor, geranyl diphosphate (GPP).Overexpression to increase precursor availability.
Ocimene Synthase (OS)Catalyzes the conversion of GPP to ocimene isomers.Gene discovery and heterologous expression of an enzyme specific for the desired ocimene precursor.
Alcohol Acetyltransferase (AAT)Transfers an acetyl group to ocimenol to form ocimenyl acetate.Identification and co-expression of a suitable AAT with the ocimene synthase.

Exploration in Novel Biological Formulations and Ecological Interventions

Should this compound be found to possess significant bioactivity, its incorporation into novel formulations for agricultural or public health applications would be a logical next step. The volatility of the compound makes it suitable for dispersal in the air to influence insect behavior over an area.

Future research could explore:

Controlled-Release Formulations: Developing dispensers that release the compound at a consistent rate over an extended period, which is crucial for pheromone-based monitoring and mating disruption.

Nanoparticle Encapsulation: Investigating the use of nanoparticles to protect the compound from degradation and control its release profile.

Synergistic Blends: Testing the efficacy of this compound in combination with other semiochemicals to create more potent and selective lures or repellents.

Advanced Research in Chemical Ecology and Plant-Insect Interactions

The parent compound, β-ocimene, is a well-known herbivore-induced plant volatile that can attract natural enemies of herbivores and also act as a pollinator attractant. nih.govmdpi.com The acetylation of ocimene may alter its function, potentially making it more stable, less volatile, or changing its binding affinity to insect olfactory receptors.

Areas for future investigation include:

Inducibility Studies: Determining if the production of this compound in plants is induced by herbivory or pathogen attack.

Pollinator Interactions: Investigating whether this compound plays a role in attracting specific pollinators or if it is part of a more complex floral scent bouquet.

Tritrophic Interactions: Assessing the effect of this compound on the third trophic level, i.e., predators and parasitoids of herbivores. mdpi.com Plants often release specific volatile blends upon herbivore attack that attract the natural enemies of the attacking herbivore. mdpi.com

Development of Novel Analytical Probes and Detection Systems

The ability to detect and quantify specific volatile compounds in real-time is essential for monitoring pest populations and understanding ecological processes. Current methods for volatile analysis, such as gas chromatography-mass spectrometry (GC-MS), are highly sensitive and specific but are primarily laboratory-based. labx.commdpi.com

Future research in this domain could focus on:

Biosensor Development: Creating biosensors that utilize biological recognition elements, such as olfactory receptors or enzymes, for the specific detection of this compound. nih.govnih.gov

Electronic Noses: Incorporating sensors for this compound into electronic nose arrays for in-field monitoring of plant stress or insect presence. researchgate.net

Selective Sorbents: Developing new materials for solid-phase microextraction (SPME) that have a high affinity for this specific compound, thereby improving sampling and detection limits in complex volatile blends.

Table 3: Comparison of Analytical Techniques for this compound Detection

TechniqueAdvantagesDisadvantagesFuture Development
GC-MSHigh sensitivity and specificity; well-established.Laboratory-based; requires sample preparation.Miniaturization for field portability.
BiosensorsPotential for real-time detection; high specificity.Stability of biological components can be an issue.Development of robust and field-deployable sensors.
Electronic NoseReal-time monitoring of volatile profiles; portable.Lower specificity compared to GC-MS.Integration of more selective sensors.

Q & A

Q. Q1. What synthetic methodologies are validated for producing (3Z,6E)-8-Ocimenyl Acetate, and how are stereochemical outcomes controlled?

Methodological Answer:

  • Key Steps : Synthesis often involves allylic acetylation of ocimenol precursors under controlled conditions. For example, stereoselective Wittig reactions or enzymatic esterification can be employed to achieve the (3Z,6E) configuration.
  • Characterization : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and gas chromatography-mass spectrometry (GC/MS) are critical for verifying stereochemistry. Coupling constants (e.g., JJ-values in ¹H NMR) and 2D experiments (COSY, HSQC) resolve double-bond configurations .
  • Validation : Purity ≥95% is confirmed via HPLC with UV detection or chiral-phase GC .

Q. Q2. How is the structural elucidation of this compound performed, and what spectral data are diagnostic?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Signals at δ 5.2–5.8 ppm (olefinic protons) with coupling constants (J3Z1012Hz,J6E1517HzJ_{3Z} \approx 10–12 \, \text{Hz}, J_{6E} \approx 15–17 \, \text{Hz}) distinguish Z/E configurations.
    • ¹³C NMR : Acetate carbonyl at ~170 ppm; olefinic carbons at 120–130 ppm .
  • GC/MS : Base peaks at m/z 43 (acetyl fragment) and molecular ion [M⁺] at m/z 196 (C₁₂H₂₀O₂) .

Q. Q3. What analytical techniques are recommended for assessing purity and stability in storage?

Methodological Answer:

  • Purity : HPLC with C18 columns (UV detection at 210–220 nm) or GC-FID using polar stationary phases (e.g., DB-WAX) .
  • Stability : Accelerated stability studies (40°C/75% RH) monitored via periodic GC/MS to detect degradation products (e.g., hydrolysis to ocimenol) .

Advanced Research Questions

Q. Q4. How do stereoisomers of 8-Ocimenyl Acetate (e.g., 3Z,6E vs. 3E,6Z) influence olfactory receptor binding, and what experimental models are used to study this?

Methodological Answer:

  • Isomer Separation : Chiral GC or HPLC resolves isomers for individual testing .
  • In Vitro Models : Human olfactory receptor (OR) assays (e.g., HEK293 cells expressing OR1A1) measure cAMP responses to isomers .
  • Behavioral Studies : Electroantennography (EAG) on insect antennae quantifies isomer-specific pheromone responses .

Q. Q5. What role does this compound play in odor-blend interactions, and how are synergistic/antagonistic effects quantified?

Methodological Answer:

  • Odor Network Analysis : Binary/ternary mixtures are tested via gas chromatography-olfactometry (GC-O) with panelists scoring intensity. Dose-response curves identify synergistic thresholds .
  • Statistical Tools : Principal component analysis (PCA) or Shannon entropy metrics map odor interactions in complex blends .

Q. Q6. How can computational chemistry predict the bioactivity of this compound in ecological or pharmacological contexts?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate binding to target proteins (e.g., insect pheromone-binding proteins or human TRPA1 receptors).
  • QSAR Models : Quantitative structure-activity relationships (e.g., logP, polar surface area) correlate with experimental bioactivity data from cytotoxicity assays (e.g., MTT or Mosmann’s method) .

Q. Q7. What contradictions exist in reported isomer-specific bioactivities, and how can experimental design address them?

Methodological Answer:

  • Data Conflicts : Discrepancies in pheromone efficacy (e.g., isomer A attracting Species X but repelling Species Y) may arise from receptor polymorphisms or environmental factors.
  • Resolution : Controlled field trials with synthetic lures (e.g., 95% isomer purity) and CRISPR-edited receptor models isolate variables .

Q. Q8. What novel derivatization strategies enhance the detection or functionality of this compound?

Methodological Answer:

  • Derivatives : Bromination at allylic positions or isotopic labeling (e.g., ¹³C-acetate) aids trace analysis via LC-MS/MS.
  • Functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) attaches fluorophores for cellular uptake studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.